

# Solubility Profile of 2-Methyl-2-Phenoxypropanethioamide: A Technical Characterization Guide

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## Compound of Interest

Compound Name:	2-methyl-2-phenoxypropanethioamide
CAS No.:	35368-52-6
Cat. No.:	B6254494

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## Executive Summary

Compound: **2-Methyl-2-phenoxypropanethioamide** (CAS: N/A - Derivative of 2-methyl-2-phenoxypropionic acid) Molecular Formula: C<sub>10</sub>H<sub>13</sub>NOS Molecular Weight: 195.28 g/mol [1]

This guide provides a comprehensive technical framework for the solubility profiling of **2-methyl-2-phenoxypropanethioamide**, a lipophilic thioamide derivative structurally related to fibrate intermediates. While direct experimental solubility data for this specific derivative is sparse in open literature, its physicochemical behavior can be accurately modeled using Quantitative Structure-Property Relationships (QSPR) derived from its oxygenated analog (2-methyl-2-phenoxypropanoic acid) and standard thioamide solution chemistry.

This document serves as a Standard Operating Procedure (SOP) for researchers to experimentally determine, model, and utilize the solubility profile of this compound for purification (recrystallization) and formulation.

## Physicochemical Characterization & Predicted Solubility

Before initiating wet-lab experiments, a theoretical solubility landscape is established based on the compound's functional groups.

## Structural Analysis

The molecule consists of three distinct domains affecting solvation:

- Phenoxy Ring (Lipophilic): Drives solubility in aromatic and chlorinated solvents (Toluene, DCM).
- Gem-Dimethyl Linker (Steric Bulk): Increases the melting point and lattice energy compared to linear analogs, potentially reducing solubility in sterically hindered solvents.
- Thioamide Group (-CSNH<sub>2</sub>): A "soft" polar headgroup.
  - H-Bond Donor: The -NH<sub>2</sub> group acts as a donor.
  - H-Bond Acceptor: The Sulfur atom is a weak acceptor (softer than Oxygen).
  - Polarity: Thioamides are generally more lipophilic (higher LogP) than their amide counterparts due to the lower electronegativity of sulfur.

## Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) for thioamides:

Solvent Class	Representative Solvents	Predicted Solubility	Interaction Mechanism
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	Dipole-dipole; disruption of crystal lattice.
Short-Chain Alcohols	Methanol, Ethanol	Moderate-High	H-bonding with -NH <sub>2</sub> ; solvation of polar head.
Chlorinated	Dichloromethane (DCM), Chloroform	High	Dispersion forces + weak H-bonding.
Esters/Ketones	Ethyl Acetate, Acetone	Moderate	Dipole interactions; good for recrystallization.
Aromatics	Toluene, Benzene	Moderate	stacking with phenoxy ring.
Aliphatic Hydrocarbons	Hexane, Heptane	Low (<1 mg/mL)	Lack of polar interactions; "antisolvent".
Water	Water	Very Low	Hydrophobic effect of phenoxy/methyl groups dominates.

## Experimental Protocol: Solubility Determination

To validate the predictions above, the following self-validating protocol should be employed. This workflow ensures thermodynamic equilibrium is reached, preventing false "kinetic solubility" readings.

## Materials & Equipment

- Analyte: >98% purity **2-methyl-2-phenoxypropanethioamide**.[\[2\]](#)
- Solvent Panel: MeOH, EtOH, IPA, Acetone, EtOAc, DCM, Toluene, Heptane, Water.

- Apparatus: Thermostated shaker bath (control  $\pm 0.1^\circ\text{C}$ ), 0.45  $\mu\text{m}$  PTFE syringe filters, HPLC-UV (254 nm).

## Workflow: Saturation Shake-Flask Method

Step 1: Supersaturation Add excess solid compound to 5 mL of each solvent in sealed glass vials. Ensure a visible solid phase remains at the bottom.

Step 2: Equilibration Agitate at the target temperature (e.g.,  $25^\circ\text{C}$ ) for 24–48 hours.

- Critical Check: If all solid dissolves, add more compound until precipitation persists.

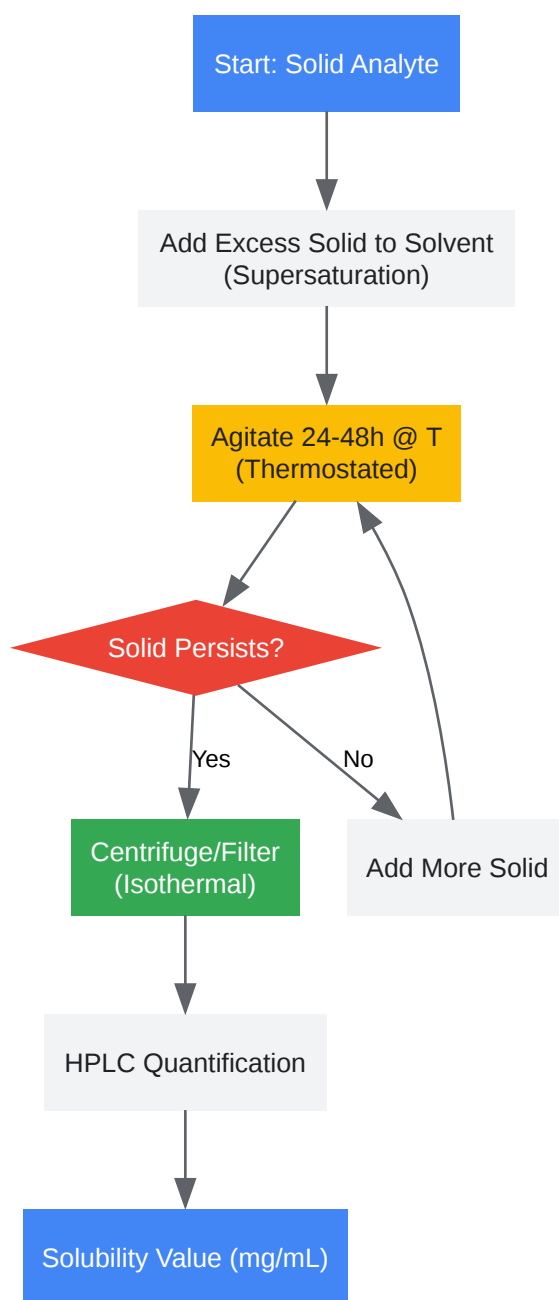
Step 3: Phase Separation Allow vials to stand for 2 hours or centrifuge at 4000 rpm to settle solids.

- Temperature Maintenance: Ensure centrifugation occurs at the same temperature as equilibration to prevent precipitation during separation.

Step 4: Sampling & Dilution Withdraw the supernatant using a pre-warmed syringe. Filter through 0.45  $\mu\text{m}$  PTFE. Dilute immediately with mobile phase (Acetonitrile/Water) to prevent crashing out.

Step 5: Quantification Analyze via HPLC. Calculate concentration using a 5-point calibration curve ( ).

## Visualization of Workflow



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Caption: Figure 1. Standardized Saturation Shake-Flask methodology for thermodynamic solubility determination.

## Thermodynamic Modeling

For process scale-up (e.g., crystallization), experimental data at multiple temperatures (e.g., 278K, 288K, 298K, 308K) should be correlated using the Modified Apelblat Equation. This

model is superior to the Van't Hoff equation for non-ideal solutions often seen with thioamides.

The Equation:

- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived via regression analysis.

Interpretation:

- If solubility increases significantly with  
  
(positive enthalpy of solution), the system is suitable for Cooling Crystallization.
- If solubility is flat vs.  
  
, Anti-solvent Crystallization (e.g., adding Heptane to an Ethyl Acetate solution) is the preferred purification method.

## Applications in Purification & Formulation

### Recrystallization Strategy

Based on the structural lipophilicity, the following solvent systems are recommended for purification:

- Single Solvent (Cooling):
  - Ethanol or Isopropanol: High solubility at boiling point, moderate at room temperature.
  - Toluene: Excellent for removing polar impurities; likely requires cooling to  $<0^{\circ}\text{C}$  for high yield.
- Binary Solvent (Anti-Solvent):
  - DCM / Hexane: Dissolve in minimal DCM, slowly add Hexane until turbidity appears.

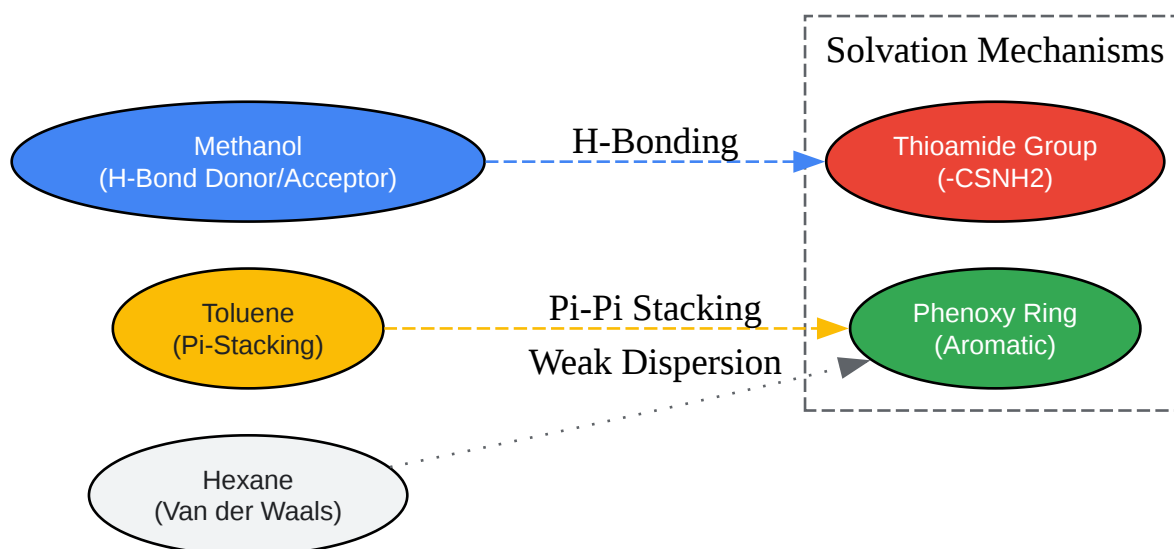
- Acetone / Water: Dissolve in Acetone, add Water to crash out the product (thioamides are stable in water but generally insoluble).

## Chemical Stability Note

Thioamides are susceptible to hydrolysis (to amides) and oxidation (to amides or sulfoxides) under harsh conditions.

- Avoid: Strong bases (NaOH) or strong oxidants (Peroxides) during solubility testing.
- Preferred Solvents: Neutral, anhydrous organic solvents are best for long-term stock solution storage.

## Interaction Mechanism Diagram



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Caption: Figure 2. Molecular interaction map showing dominant solvation forces in polar vs. non-polar media.

## References

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## Sources

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